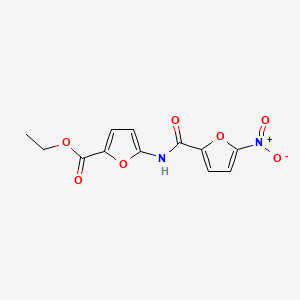
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester is a chemical compound known for its unique structure and properties It is characterized by the presence of a furan ring, a nitro group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester typically involves the reaction of 2-furancarboxylic acid with 5-nitro-2-furancarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products. The resulting product is then esterified using ethanol and a catalytic amount of acid, such as sulfuric acid, to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: 2-Furancarboxylic acid, 5-(((5-amino-2-furanyl)carbonyl)amino)-, ethyl ester.
Reduction: 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-.
Substitution: Various substituted derivatives of the furan ring.
Scientific Research Applications
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, 5-nitro-, 2-[(5-nitro-2-furanyl)carbonyl]hydrazide.
- 2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)methylene)amino)-, ethyl ester.
Uniqueness
2-Furancarboxylic acid, 5-(((5-nitro-2-furanyl)carbonyl)amino)-, ethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
43151-30-0 |
|---|---|
Molecular Formula |
C12H10N2O7 |
Molecular Weight |
294.22 g/mol |
IUPAC Name |
ethyl 5-[(5-nitrofuran-2-carbonyl)amino]furan-2-carboxylate |
InChI |
InChI=1S/C12H10N2O7/c1-2-19-12(16)8-3-5-9(20-8)13-11(15)7-4-6-10(21-7)14(17)18/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
RLCXMPYCWDQXBM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















